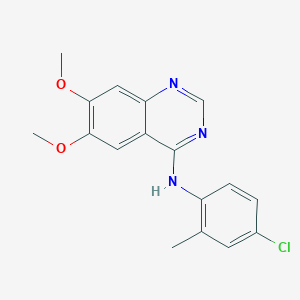
N-(4-chloro-2-methylphenyl)-6,7-dimethoxyquinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of “N-(4-chloro-2-methylphenyl)-6,7-dimethoxyquinazolin-4-amine” would likely consist of a quinazoline core with a 4-chloro-2-methylphenyl group attached at the nitrogen, and methoxy groups at the 6 and 7 positions .
Chemical Reactions Analysis
The reactivity of “N-(4-chloro-2-methylphenyl)-6,7-dimethoxyquinazolin-4-amine” would likely be influenced by the electron-withdrawing chloro group and the electron-donating methoxy groups .
科学的研究の応用
Pharmacological Potential in Cancer Research
N-(4-chloro-2-methylphenyl)-6,7-dimethoxyquinazolin-4-amine, as a chemical entity, does not directly appear in the reviewed literature. However, the exploration of similar compounds, especially those within the quinazoline derivatives, suggests a potential avenue for anticancer research. Quinazoline derivatives have been noted for their diverse pharmacological activities, including antimalarial, antimicrobial, and notably, anticancer properties. For instance, chloroquine-containing compounds, related by their structural motif to quinazolines, have been repurposed in the management of various diseases beyond their antimalarial use, demonstrating a capacity for biochemical properties that could be beneficial in cancer therapy. This suggests that N-(4-chloro-2-methylphenyl)-6,7-dimethoxyquinazolin-4-amine could be investigated for similar pharmacological activities, given its structural similarities to these bioactive compounds (Njaria et al., 2015).
Role in Neurodegenerative Disease Treatment
The investigation of heterocyclic compounds, particularly those featuring a quinazoline scaffold, also extends to neurodegenerative diseases. Compounds similar in structure to N-(4-chloro-2-methylphenyl)-6,7-dimethoxyquinazolin-4-amine have been considered for their neuroprotective properties. For example, 1-methyl-1,2,3,4-tetrahydroisoquinoline, a compound within the same broad family of heterocyclic amines, has shown promise in neuroprotective, antiaddictive, and antidepressant activities in animal models. This suggests a potential research direction for exploring the effects of N-(4-chloro-2-methylphenyl)-6,7-dimethoxyquinazolin-4-amine on the central nervous system and its disorders (Antkiewicz‐Michaluk et al., 2018).
Antimicrobial and Antitubercular Activities
The structural framework of quinazoline derivatives has been associated with significant antimicrobial and antitubercular activities. Research on compounds with similar structural features has demonstrated efficacy against various microbial strains, including resistant forms of tuberculosis. This highlights a potential area of application for N-(4-chloro-2-methylphenyl)-6,7-dimethoxyquinazolin-4-amine in developing new antimicrobial agents, particularly in the fight against tuberculosis and other bacterial infections (Asif, 2014).
Safety and Hazards
特性
IUPAC Name |
N-(4-chloro-2-methylphenyl)-6,7-dimethoxyquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-10-6-11(18)4-5-13(10)21-17-12-7-15(22-2)16(23-3)8-14(12)19-9-20-17/h4-9H,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTSUZUSZQALED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC2=NC=NC3=CC(=C(C=C32)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methylphenyl)-6,7-dimethoxyquinazolin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

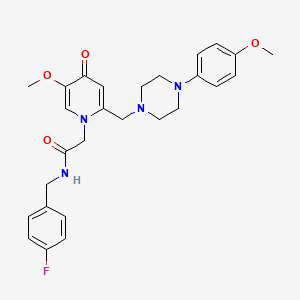
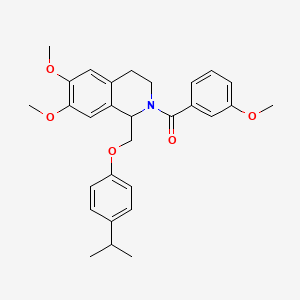
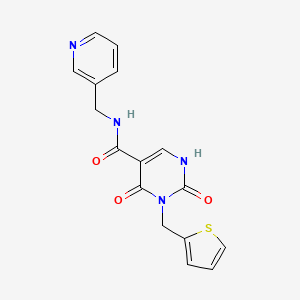
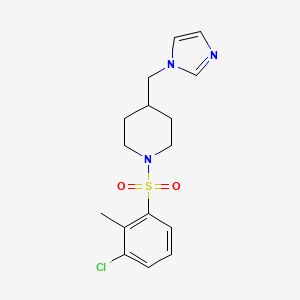
![3-[(4-Methoxyphenyl)sulfanyl]pyrazine-2-carbonitrile](/img/structure/B2539825.png)
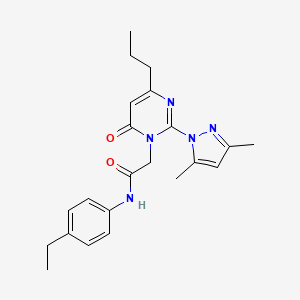

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2539828.png)
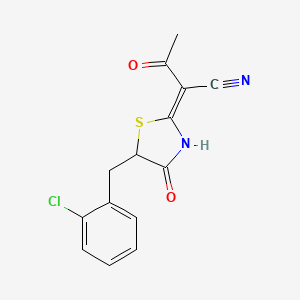
![Cyclopropyl[3-(trifluoromethyl)pyridin-2-yl]methanamine hydrochloride](/img/structure/B2539833.png)
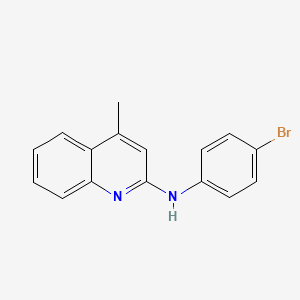
![1-[(2-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2539835.png)
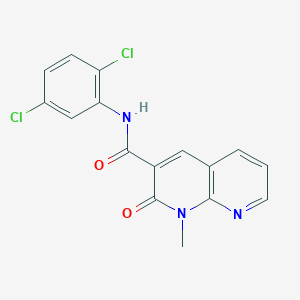
![3-(thiophen-2-yl)-2-(o-tolyl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2539839.png)